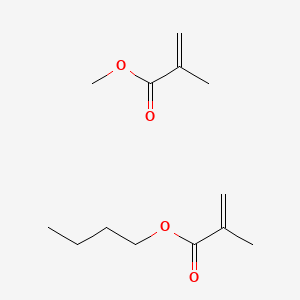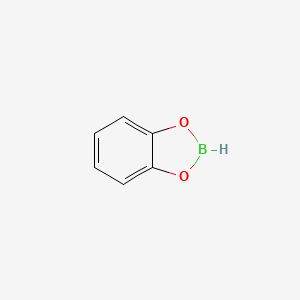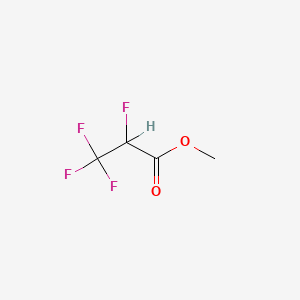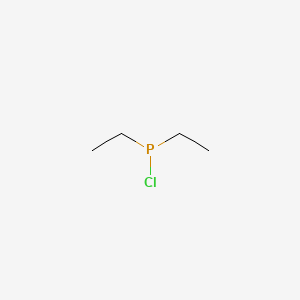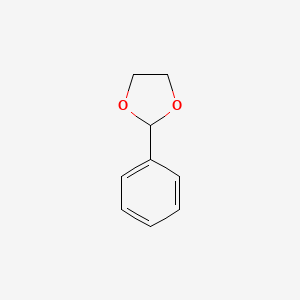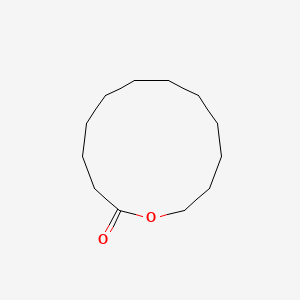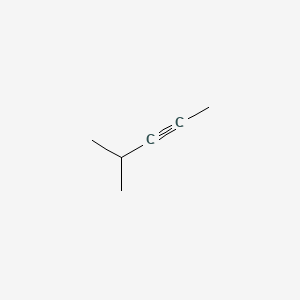
4-メチル-2-ペンチン
概要
説明
4-Methyl-2-pentyne is a chemical compound with the molecular formula C6H10 . It is also known by other names such as 2-Pentyne, 4-methyl .
Synthesis Analysis
Poly(4-Methyl-2-Pentyne) has been synthesized with quaternary ammonium salts to increase CO2 selectivity . The functional groups were introduced by a two-stage method: (i) bromination of the initial polymer and (ii) addition of tertiary alkylamines, namely trimethylamine (TMA) and trimethylamine (TEA) .Molecular Structure Analysis
The molecular structure of 4-Methyl-2-pentyne can be represented by the InChI string: InChI=1S/C6H10/c1-4-5-6(2)3/h6H,1-3H3 . The molecular weight of the compound is 82.1436 .Physical And Chemical Properties Analysis
4-Methyl-2-pentyne has a molecular weight of 82.1436 . It has a boiling point of 346 K and a fusion point of 162.78 K .科学的研究の応用
基本情報
4-メチル-2-ペンチンは、化学式C6H10の化学化合物です 。 その分子量は82.1436です .
熱化学
熱化学の分野では、4-メチル-2-ペンチンは、その熱容量と相転移データについて研究されています 。 この情報は、さまざまな温度条件下でのこの化合物の挙動を理解するために不可欠です。
気相イオンエネルギー学
4-メチル-2-ペンチンは、気相イオンエネルギー学の文脈でも研究されています 。 これには、化合物が気相でどのように振る舞い、イオンとどのように相互作用するかを理解することが含まれます。
質量分析
質量分析は、4-メチル-2-ペンチンが応用される別の分野です 。 この技術は、気相イオンの質量電荷比と存在量を測定することにより、サンプル中の化学物質の量と種類を特定するために使用されます。
ガスクロマトグラフィー
4-メチル-2-ペンチンはガスクロマトグラフィーに使用されます 。 ガスクロマトグラフィーは、分析化学で広く用いられているクロマトグラフィーの一種で、分解することなく気化できる化合物を分離・分析するために用いられます。
膜材料
4-メチル-2-ペンチンをベースとするポリマーは、既知のポリマーの中で最高のガス/蒸気透過率レベルの1つを示します 。 それらは、良好な機械的特性と成膜特性、および高い熱安定性と熱酸化安定性など、膜材料の効果的な使用に必要な特性を備えています .
表面改質
表面改質の分野では、1,2-二置換ポリアセチレンのグループに属するポリマー、すなわちポリ(4-メチル-2-ペンチン)(PMP)が研究されています 。 このポリマーは、永久気体と凝縮性気体に対して高い透過率を示し、たとえばCH4との混合物からn-C4H10を分離する際に高い選択性を示します .
医療用途
PMPenteneは、膜材料として適用された歴史を持つ中程度の透過性を持つポリマーで、主に酸素供給器の医療目的で使用されています 。 中空糸の製造には、溶融紡糸技術が使用されています .
Safety and Hazards
将来の方向性
作用機序
Target of Action
4-Methyl-2-pentyne, a type of alkyne, primarily targets the formation of carbon-carbon bonds in organic compounds . It is involved in the synthesis of longer carbon chains, acting as a nucleophile in SN2 reactions .
Mode of Action
The mode of action of 4-Methyl-2-pentyne involves its interaction with strong bases such as sodium hydride (NaH) and sodium amide (NaNH2). The terminal alkynes can be deprotonated by these strong bases, resulting in an alkynide anion . This alkynide anion is a good nucleophile and can be used in SN2 reactions with primary substrates .
Biochemical Pathways
4-Methyl-2-pentyne affects the biochemical pathway of carbon-carbon bond formation. It is involved in the synthesis of internal alkynes with longer carbon chains . The alkynide anion, produced from the deprotonation of terminal alkynes, can react with primary substrates in an SN2 reaction, introducing a new carbon portion in the product .
Result of Action
The result of 4-Methyl-2-pentyne’s action is the formation of new carbon-carbon bonds, leading to the synthesis of internal alkynes with longer carbon chains . This is a crucial process in organic synthesis, enabling the creation of complex organic compounds from simpler ones.
Action Environment
The action of 4-Methyl-2-pentyne is influenced by environmental factors such as temperature and the presence of strong bases. For instance, the deprotonation of terminal alkynes requires the presence of strong bases . Additionally, the reaction rate may be influenced by temperature, as is common in many chemical reactions.
特性
IUPAC Name |
4-methylpent-2-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10/c1-4-5-6(2)3/h6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMFWJQZLPEDDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
82695-07-6 | |
| Record name | 2-Pentyne, 4-methyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82695-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30175230 | |
| Record name | 4-Methyl-2-pentyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21020-27-9 | |
| Record name | 4-Methyl-2-pentyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021020279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-2-pentyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-2-pentyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-methyl-2-pentyne?
A1: 4-methyl-2-pentyne has a molecular formula of C6H10 and a molecular weight of 82.14 g/mol.
Q2: How can one differentiate between the cis and trans isomers of poly(4-methyl-2-pentyne) using spectroscopic techniques?
A2: []C NMR and IR spectroscopy are valuable tools for distinguishing the cis and trans isomers of poly(4-methyl-2-pentyne). By comparing the experimental spectra with theoretically calculated ones, researchers can assign specific signals and bands to each configuration. []
Q3: How does the addition of fumed silica nanoparticles influence the gas permeability of poly(4-methyl-2-pentyne) membranes?
A4: Surprisingly, incorporating fumed silica nanoparticles into poly(4-methyl-2-pentyne) matrices increases their gas permeability. This contrasts with conventional filled polymer systems and is attributed to the disruption of polymer chain packing and a subsequent rise in free volume elements, facilitating molecular transport. [, ]
Q4: What strategies can be employed to mitigate physical aging in poly(4-methyl-2-pentyne) membranes and improve their long-term performance?
A5: Several approaches have been explored to combat physical aging in poly(4-methyl-2-pentyne) membranes, including crosslinking with bis azides [] and incorporating functionalized polyhedral oligomeric silsesquioxane (POSS)-fumed silica binary filler systems. [] These methods aim to enhance membrane stability and maintain permeability over extended periods.
Q5: What catalysts are effective for polymerizing 4-methyl-2-pentyne?
A6: Various catalytic systems have successfully polymerized 4-methyl-2-pentyne. These include those based on tungsten hexachloride, niobium pentachloride, and tantalum pentachloride, often combined with organometallic cocatalysts such as triphenylbismuth, triethylsilane, tetrabutyltin, and tetraphenyltin. [, , , ]
Q6: Can the polymerization of 4-methyl-2-pentyne be controlled to achieve specific macromolecular chain configurations?
A7: Yes, the configuration of poly(4-methyl-2-pentyne) chains can be influenced by adjusting the polymerization conditions. Factors such as catalyst choice, temperature, and solvent polarity play a role in determining the ratio of cis to trans configurations in the resulting polymer. []
Q7: Has living polymerization of 4-methyl-2-pentyne been achieved?
A8: Yes, researchers have demonstrated living polymerization of 4-methyl-2-pentyne using specific (arylimido)niobium(V)–alkylidene complex catalysts in the presence of trimethylphosphine. This advance allows for the controlled synthesis of well-defined polymers with targeted molecular weights and architectures. [, ]
Q8: How does the structure of the monomer influence the polymerization process and properties of the resulting polymer?
A9: The number and branching of side chains in methylpentyne monomers significantly influence the polymerization process and the properties of the resulting polymers. For instance, these factors impact the polymer's color, softening point, electrical conductivity, and unpaired electron density. []
Q9: What are the potential applications of poly(4-methyl-2-pentyne) in membrane technology?
A10: The exceptional gas permeability of poly(4-methyl-2-pentyne) makes it suitable for diverse membrane-based gas separation processes, including natural gas conditioning, specifically the separation of heavier hydrocarbons like butane from methane. [, ] Additionally, its potential extends to applications involving vapor and gas separation, as demonstrated by its use in separating CO2 from various gas mixtures. [, , , ]
Q10: How does plasma treatment affect the gas permeability of poly(4-methyl-2-pentyne) membranes?
A11: Plasma treatment using carbon tetrachloride significantly improves the selectivity of poly(4-methyl-2-pentyne) membranes while slightly decreasing gas permeability. This modification enhances the material's ability to separate specific gases from mixtures. [, ]
Q11: Can poly(4-methyl-2-pentyne) be used as a template material in nanofabrication?
A12: Indeed, the rigidity, chemical robustness, optical transparency, and vapor permeability of poly(4-methyl-2-pentyne) render it a suitable template material for high-resolution patterning of nanoparticles and polymers in nanofabrication processes. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






